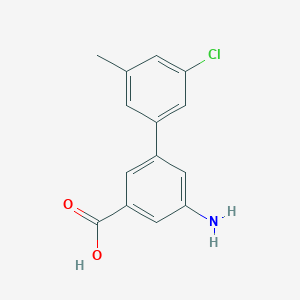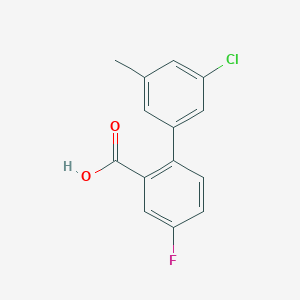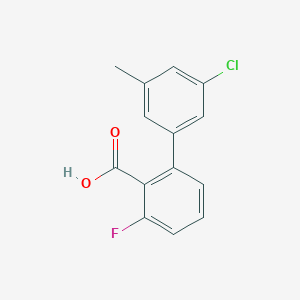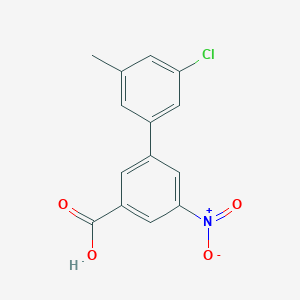
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 315.54 g/mol and a melting point of 108-112°C. 6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides. It is also used as a reagent in biochemical and physiological studies.
科学研究应用
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, is widely used in scientific research due to its unique properties. It can be used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides. It is also used as a reagent in biochemical and physiological studies. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-allergic drugs. It has also been used in the synthesis of dyes, such as indigo and rhodamine. Furthermore, it has been used in the synthesis of various pesticides, such as herbicides and insecticides.
作用机制
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, acts as an intermediate in the synthesis of various organic compounds. It is used as a reagent in biochemical and physiological studies. It acts as a catalyst in the synthesis of various drugs, dyes, and pesticides. It also acts as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. It has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase. Furthermore, it has been found to have anti-inflammatory, anti-allergic, and anti-cancer effects.
实验室实验的优点和局限性
The use of 6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, in laboratory experiments has several advantages. It is inexpensive and readily available. It is also relatively non-toxic and has a low environmental impact. Furthermore, it is easy to use and has a wide range of applications. However, the use of 6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, in laboratory experiments also has some limitations. It is volatile and has a low boiling point, which can make it difficult to store and handle. Furthermore, it is highly reactive and can react with other compounds, which can lead to unwanted side reactions.
未来方向
The use of 6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, in scientific research has a wide range of potential applications. It can be used in the synthesis of various drugs, dyes, and pesticides. It can also be used in the synthesis of various other organic compounds, such as polymers and biomolecules. Furthermore, it can be used in the development of various analytical techniques, such as chromatography and mass spectrometry. It can also be used in the development of various biological assays, such as enzyme assays and cell-based assays. Finally, it can be used in the development of various imaging techniques, such as fluorescence and electron microscopy.
合成方法
6-Chloro-2-(3-chloro-5-methylphenyl)benzoic acid, 95%, is synthesized through the Friedel-Crafts alkylation of benzene with 3-chloro-5-methylbenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen, at temperatures of up to 140°C. The reaction yields a white crystalline solid that is a mixture of 6-chloro-2-(3-chloro-5-methylphenyl)benzoic acid and its isomer, 6-chloro-2-(3-chloro-4-methylphenyl)benzoic acid.
属性
IUPAC Name |
2-chloro-6-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-5-9(7-10(15)6-8)11-3-2-4-12(16)13(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVJPSSLHAYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690344 |
Source


|
| Record name | 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-14-2 |
Source


|
| Record name | 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














